molecular formula C20H23N5O2 B12745504 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1,3-dimethyl-7-(4-methylphenyl)- CAS No. 96902-25-9

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1,3-dimethyl-7-(4-methylphenyl)-

Cat. No.: B12745504
CAS No.: 96902-25-9
M. Wt: 365.4 g/mol
InChI Key: LORAXKJAKZQOEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1,3-dimethyl-7-(4-methylphenyl)- is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1,3-dimethyl-7-(4-methylphenyl)- typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazo ring: This can be achieved through the condensation of an appropriate aldehyde with an amine, followed by cyclization.

    Introduction of substituents: The butyl, dimethyl, and methylphenyl groups can be introduced through alkylation or acylation reactions using suitable reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1,3-dimethyl-7-(4-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new alkyl or acyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1,3-dimethyl-7-(4-methylphenyl)- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazo[1,2-a]pyridine derivatives: Compounds with similar imidazo ring structures.

    Purine derivatives: Compounds with similar purine ring structures.

Uniqueness

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1,3-dimethyl-7-(4-methylphenyl)- is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

96902-25-9

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

6-butyl-2,4-dimethyl-7-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C20H23N5O2/c1-5-6-11-24-15(14-9-7-13(2)8-10-14)12-25-16-17(21-19(24)25)22(3)20(27)23(4)18(16)26/h7-10,12H,5-6,11H2,1-4H3

InChI Key

LORAXKJAKZQOEB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.